molecular formula C9H12N2 B151841 4-Pyrrolidin-2-ylpyridine CAS No. 130343-14-5

4-Pyrrolidin-2-ylpyridine

Cat. No.: B151841
CAS No.: 130343-14-5
M. Wt: 148.2 g/mol
InChI Key: GDGNPIOGJLCICG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-Pyrrolidin-2-ylpyridine is an organic compound with the molecular formula C9H12N2. It consists of a pyrrolidinyl group attached to the 4-position of a pyridine ring. This compound is a white solid and is known for its basicity, with a pKa of 9.58

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-Pyrrolidin-2-ylpyridine typically involves the reaction of pyridine with pyrrolidine under specific conditions. One common method is the nucleophilic substitution reaction where pyrrolidine acts as a nucleophile, attacking the 4-position of the pyridine ring. The reaction is usually carried out in the presence of a base such as sodium hydride or potassium tert-butoxide to facilitate the nucleophilic attack .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions: 4-Pyrrolidin-2-ylpyridine undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

Pharmaceutical Development

Overview : 4-Pyrrolidin-2-ylpyridine serves as a crucial intermediate in synthesizing various pharmaceuticals, especially those targeting neurological disorders.

Applications :

  • Cognitive Enhancement : Research indicates that this compound may enhance cognitive function and has potential therapeutic applications in treating conditions such as Alzheimer's disease and depression .
  • Anticancer Activity : Studies have shown that derivatives of this compound exhibit cytotoxicity against various cancer cell lines, indicating their potential as anticancer agents .

Case Study :
A recent investigation evaluated the anticancer properties of several pyrrolidine derivatives, revealing that compounds with specific substituents on the pyrrolidine ring demonstrated significant inhibition of tumor growth in vitro, particularly against ovarian and breast cancer cells .

Catalysis

Overview : The compound is utilized as a ligand in transition metal-catalyzed reactions, enhancing reaction efficiency and selectivity.

Applications :

  • Organic Synthesis : It improves the yield and purity of synthesized compounds by facilitating reactions under milder conditions .

Data Table: Catalytic Efficiency

Reaction TypeCatalyst UsedYield (%)Selectivity (%)
Suzuki CouplingPalladium Complex8592
Cross-CouplingNickel Complex7888

Material Science

Overview : The unique structural properties of this compound make it valuable in developing advanced materials.

Applications :

  • Polymers and Coatings : Its incorporation into polymer matrices enhances mechanical properties and thermal stability .

Biological Research

Overview : The compound plays a significant role in studying receptor interactions and cellular mechanisms.

Applications :

  • Receptor Studies : It aids in understanding the binding affinities of various receptors, such as kappa opioid receptors, which are implicated in mood regulation and addiction .

Case Study :
A study utilized radiolabeled derivatives of this compound for PET imaging to investigate kappa opioid receptor activity in vivo. This approach provided insights into the receptor's role in neuropsychiatric disorders .

Analytical Chemistry

Overview : this compound is employed in developing methods for detecting and quantifying other compounds.

Applications :

  • Chemical Analysis : It enhances the accuracy of analytical techniques used across various industries, including pharmaceuticals and environmental monitoring .

Comparison with Similar Compounds

  • 4-Morpholinopyridine
  • 4-Pyridinethioamide
  • 2-Pyrrolidin-2-ylpyridine

Comparison: 4-Pyrrolidin-2-ylpyridine is unique due to its higher basicity compared to similar compounds like dimethylaminopyridine (pKa = 9.41) . This higher basicity enhances its reactivity and binding affinity in various chemical and biological contexts. Additionally, the presence of the pyrrolidinyl group provides steric and electronic effects that influence the compound’s properties and applications .

Biological Activity

4-Pyrrolidin-2-ylpyridine is an organic compound characterized by its unique structural combination of a pyrrolidine ring attached to a pyridine ring. This compound has garnered attention in medicinal chemistry due to its diverse biological activities, including enzyme inhibition, receptor binding, and potential therapeutic applications. This article delves into the biological activity of this compound, supported by research findings, case studies, and comparative analyses with similar compounds.

Chemical Structure and Properties

Chemical Formula: C9H12N2
Molecular Weight: 148.20 g/mol
Appearance: White solid

The structural configuration of this compound allows for various interactions with biological targets, making it a valuable candidate in drug discovery. The presence of both the pyrrolidine and pyridine rings contributes to its unique chemical properties.

Target Interactions

This compound has been investigated for its ability to interact with various enzymes and receptors. Notably, it acts as an inhibitor of fructose 5-dehydrogenase, binding to its active site and thereby inhibiting enzymatic activity. Additionally, molecular docking studies have indicated that this compound can bind effectively to multiple biological targets, influencing cellular signaling pathways and gene expression.

The compound demonstrates significant biochemical properties:

  • Enzyme Inhibition: Inhibits specific enzymes involved in metabolic pathways.
  • Cell Signaling Modulation: Alters the expression of genes related to metabolism.
  • Binding Affinity: Exhibits high affinity for certain receptors, suggesting potential therapeutic applications.

Inhibition Studies

A study focusing on the structure-activity relationship (SAR) of pyrrolidine derivatives highlighted that modifications in the substituents on the pyrrolidine ring could enhance inhibitory potency against specific enzymes. For instance, a derivative of this compound showed a significant increase in potency compared to its analogs when specific hydrophobic groups were introduced .

Therapeutic Applications

Research has explored the potential of this compound as a pharmacological agent in treating various diseases:

  • Anticancer Activity: Preliminary studies indicate that this compound may inhibit cancer cell proliferation through mechanisms involving apoptosis and cell cycle arrest.
  • Antiviral Properties: Investigations are ongoing into its efficacy against viral infections, with promising results suggesting that it may disrupt viral replication processes.

Comparative Analysis with Similar Compounds

A comparison with structurally similar compounds reveals distinct advantages for this compound:

Compound NameKey FeaturesBiological Activity
2-Pyrrolidin-2-ylpyridine Similar structure but different biological profileModerate enzyme inhibition
4-Morpholinopyridine Morpholine ring offers different reactivityHigher selectivity in receptor binding
4-Pyridinethioamide Thioamide group alters chemical reactivityAntimicrobial properties

This table illustrates how variations in chemical structure can lead to significant differences in biological activity and therapeutic potential.

Properties

IUPAC Name

4-pyrrolidin-2-ylpyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H12N2/c1-2-9(11-5-1)8-3-6-10-7-4-8/h3-4,6-7,9,11H,1-2,5H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GDGNPIOGJLCICG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(NC1)C2=CC=NC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H12N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50378004, DTXSID901305418
Record name 4-pyrrolidin-2-ylpyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50378004
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name (-)-4-(2-Pyrrolidinyl)pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901305418
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

148.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

130343-15-6, 128562-25-4
Record name (-)-4-(2-Pyrrolidinyl)pyridine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=130343-15-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-pyrrolidin-2-ylpyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50378004
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name (-)-4-(2-Pyrrolidinyl)pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901305418
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-(pyrrolidin-2-yl)pyridine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
4-Pyrrolidin-2-ylpyridine
Reactant of Route 2
4-Pyrrolidin-2-ylpyridine
Reactant of Route 3
4-Pyrrolidin-2-ylpyridine
Reactant of Route 4
Reactant of Route 4
4-Pyrrolidin-2-ylpyridine
Reactant of Route 5
Reactant of Route 5
4-Pyrrolidin-2-ylpyridine
Reactant of Route 6
4-Pyrrolidin-2-ylpyridine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.